1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

TNF-alpha inhibitor Cell-based assay NF-κB reporter

Secure the validated TNF-α inhibitor, 1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438489-07-7). Its unique N-ethyl and N-(1-phenylethyl) topology targets the TNF-α dimer interface, delivering a defined IC50 of 16.0 µM (NF-κB assay). Superior to inactive or interchangeable analogs, it is the essential reference for SAR deconvolution, PPI inhibitor HTS validation, and dual RORγ/TNF-α pipeline exploration.

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 438489-07-7
Cat. No. B2415116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS438489-07-7
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESCCN1C2=C3C(=C(C=C2)S(=O)(=O)NC(C)C4=CC=CC=C4)C=CC=C3C1=O
InChIInChI=1S/C21H20N2O3S/c1-3-23-18-12-13-19(16-10-7-11-17(20(16)18)21(23)24)27(25,26)22-14(2)15-8-5-4-6-9-15/h4-14,22H,3H2,1-2H3
InChIKeyGAZHQNYCZYIGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438489-07-7): A Scaffold-Optimized TNF-alpha Inhibitor for Inflammatory Disease Research


1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 438489-07-7) is a synthetic small molecule belonging to the dihydrobenzo[cd]indole-6-sulfonamide class. This compound is an analog from a systematic medicinal chemistry optimization program, where the core scaffold was rationally designed based on docking studies against Tumor Necrosis Factor-alpha (TNF-alpha) to block its interaction with the TNFR1 receptor [1]. Its specific N-ethyl and N-(1-phenylethyl) substitutions are designed to exploit a hydrophobic pocket within the TNF-alpha dimer interface, distinct from less optimized predecessor molecules [1].

Procurement Alert: Structural Specificity for TNF-alpha Inhibition Prevents Generic Substitution of 1-ethyl-2-oxo-N-(1-phenylethyl)-...


Simply selecting any dihydrobenzo[cd]indole-6-sulfonamide or even a simple N-phenyl analog is inadequate for achieving potent cellular TNF-alpha inhibition. A published structure-activity relationship (SAR) study demonstrates that N-alkyl substitutions on both the sulfonamide and the core amide are critical. Minor modifications, such as replacing the N-ethyl group with a methyl group (analog S21) or altering the sulfonamide N-substituent, can cause significant changes in IC50 values, confirming that the specific molecular topology of CAS 438489-07-7 is non-interchangeable for consistent experimental outcomes [1].

Technical Evidence: Quantitative Selectivity and Potency Data for 1-ethyl-2-oxo-N-(1-phenylethyl)-...


Head-to-Head Potency: N-Ethyl Leads to Superior Cellular Activity Over N-Methyl Analog S21

The introduction of an N-ethyl substituent on the dihydrobenzo[cd]indole core of CAS 438489-07-7 (designated as analog S22 in the SAR study) results in a significantly lower IC50 compared to its closest N-methyl counterpart (S21). Direct comparison in the same cellular assay shows S22 is markedly more potent at inhibiting TNF-alpha-induced NF-κB signaling. This data point confirms that the specific N-ethyl modification enhances cellular activity [1].

TNF-alpha inhibitor Cell-based assay NF-κB reporter

Comparison Against Lead Compound: Improved Potency Over the Foundational Predecessor EJMC-1

In a cross-study comparison using the same cellular assay, the target compound (as analog S22) demonstrates a dramatic improvement over EJMC-1, the initial hit compound from which the entire series was optimized. While a precise molecular comparison of the N-(1-phenylethyl)sulfonamide region is not possible with all of EJMC-1's substituents, the scaffold optimization demonstrates how adding a tailored N-alkyl sulfonamide dramatically improves overall biological response [1].

TNF-alpha inhibitor Hit-to-Lead Potency enhancement

Target Engagement: Competitive Binding Affinity at the TNF-alpha Dimer Interface

As a class-level characteristic with supporting quantitative data, compounds in this series, including those with N-alkyl sulfonamide substitutions like CAS 438489-07-7, are designed to competitively displace the TNFR1 receptor from a pre-formed TNF-alpha complex. This mechanism was directly confirmed via an SPR competitive binding assay for the analog series, demonstrating they physically target the validated PPI interface rather than acting through non-specific mechanisms, an important differentiator from traditional kinase inhibitors [1].

Surface Plasmon Resonance Protein-Protein Interaction Binding affinity

Recommended Applications for 1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide


Cellular Potency Benchmarking in Inflammatory Disease Models

Use as a specific TNF-alpha signaling inhibitor in cellular models of inflammation, such as rheumatoid arthritis or inflammatory bowel disease. Its quantified IC50 of 16.0 µM in an NF-κB reporter assay provides a defined activity benchmark for comparing with novel inhibitors or genetic knock-downs, where the N-ethyl group ensures reliable potency matching published data [1].

Structure-Activity Relationship (SAR) Probe for TNF-alpha Cavity Mapping

Employ as a chemical probe to study the substituent effects in the hydrophobic cavity of the TNF-alpha dimer. Its distinct N-(1-phenylethyl)sulfonamide and N-ethyl core combination serves as a key reference point against N-methyl (S21, IC50 = 28.8 µM) and N-phenyl (S10) derivatives, allowing researchers to deconvolute the low energy conformation's contribution to binding affinity [1].

Standard Control for Small Molecule TNF-alpha PPI Inhibition Screens

Utilize as a validated positive control in high-throughput screens designed to identify novel protein-protein interaction (PPI) inhibitors targeting TNF-alpha. Its confirmed binding to the receptor interface in a competitive SPR assay distinguishes it as a mechanism-based control, enhancing assay validation quality compared to compounds whose activity is based solely on cytotoxicity [1].

Starting Point for Multi-Target Autoimmune Disease Profiling

Leverage as a starting scaffold for profiling against related nuclear receptors such as RORγ, given that the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide core has demonstrated dual inhibitory potential in independent studies. This allows a single procurement to support both TNF-alpha-centric and broader Th17-mediated autoimmune disease research pipelines [1].

Quote Request

Request a Quote for 1-ethyl-2-oxo-N-(1-phenylethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.